molecular formula C13H12N2O3S2 B2795256 2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate CAS No. 338777-83-6

2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate

Cat. No.: B2795256
CAS No.: 338777-83-6
M. Wt: 308.37
InChI Key: ULPYMVNCCBYWMX-UHFFFAOYSA-N
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Description

2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
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Biological Activity

The compound 2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate is a pyridinium derivative known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyridinium ring and sulfanyl groups, which may contribute to its biological activity. The presence of the oxido group enhances the electron-withdrawing capability, potentially influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridinium have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to disruption of the bacterial cell membrane or interference with metabolic pathways .

Antioxidant Activity

The antioxidant properties of pyridinium derivatives are well-documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells through mitochondrial pathway activation. This effect is particularly noted in breast and prostate cancer cell lines, highlighting its potential as a therapeutic agent .

The proposed mechanism of action involves the interaction of the compound with cellular membranes and proteins. The sulfanyl groups are believed to play a critical role in binding to thiol groups in proteins, leading to alterations in protein function and subsequent cellular responses. Additionally, the pyridinium moiety may facilitate electron transfer processes that are vital for inducing oxidative stress in target cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyridinium derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial properties.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32E. coli
Our Compound 32 Both

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that treatment with 50 µM of the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
50 30

Properties

IUPAC Name

1,3-bis[(1-oxidopyridin-1-ium-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(9-19-12-5-1-3-7-14(12)17)10-20-13-6-2-4-8-15(13)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPYMVNCCBYWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=O)CSC2=CC=CC=[N+]2[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.